

# Technical Guide: An In-depth Analysis of p-Hydroxyacetophenone and Related Compounds

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## Compound of Interest

Compound Name: 1-(4-(Hydroxyamino)phenyl)ethanone

Cat. No.: B085358

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Disclaimer: Information regarding the specific compound "**1-(4-(hydroxyamino)phenyl)ethanone**" is not readily available in public chemical databases and scientific literature. This technical guide will therefore focus on the closely related and well-documented compound p-hydroxyacetophenone (1-(4-hydroxyphenyl)ethanone). Additionally, available data for the structurally similar 1-[4-(Dihydroxyamino)phenyl]ethanone is included for comparative purposes.

This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive data on chemical identifiers, physicochemical properties, experimental protocols, and biological activities.

## p-Hydroxyacetophenone (4-Hydroxyacetophenone)

p-Hydroxyacetophenone is a phenolic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. It is a naturally occurring compound found in various plants and possesses notable biological activities.

## Identifiers and Chemical Properties

A summary of the key identifiers and physicochemical properties of p-hydroxyacetophenone is presented below.

Identifier/Property	Value	Reference
CAS Number	99-93-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	136.15 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
IUPAC Name	1-(4-hydroxyphenyl)ethanone	<a href="#">[9]</a>
Synonyms	4-Hydroxyacetophenone, Piceol, 4-Acetylphenol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[9]</a>
InChI	InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3	<a href="#">[9]</a>
InChIKey	TXFPEBPIARQUIG-UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[9]</a>
SMILES	<chem>CC(=O)C1=CC=C(C=C1)O</chem>	<a href="#">[9]</a>
Melting Point	109-111 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	147-148 °C at 3 mmHg	<a href="#">[4]</a>
Water Solubility	10 g/L (22 °C)	<a href="#">[6]</a>
LogP	1.35	<a href="#">[6]</a>
pKa	8.05 (at 25 °C)	<a href="#">[6]</a>

## Experimental Protocols: Synthesis of p-Hydroxyacetophenone

Several methods for the synthesis of p-hydroxyacetophenone have been reported. A common and established method is the Fries rearrangement of phenyl acetate.

### Protocol: Fries Rearrangement of Phenyl Acetate

This protocol describes the synthesis of p-hydroxyacetophenone from phenyl acetate using an eco-friendly catalyst, p-toluenesulfonic acid (PTSA), as an alternative to traditional Lewis acids like aluminum chloride.[\[10\]](#)[\[11\]](#)

## Materials:

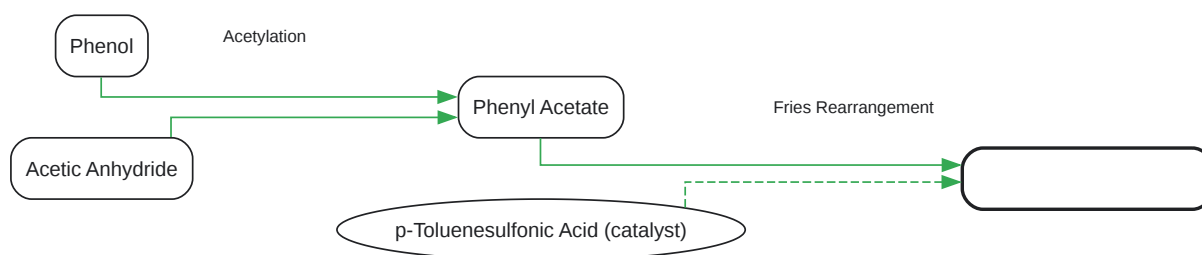
- Phenol (94g, 1 mol)
- Acetic anhydride (127 ml, 1.25 mol)
- Dry pyridine (10 ml)
- p-Toluenesulfonic acid (PTSA)
- Carbon tetrachloride
- 10% Sodium hydroxide solution
- Concentrated hydrochloric acid
- Ice

## Procedure:

- Synthesis of Phenyl Acetate:
  - In a 500 ml beaker, place phenol (94g, 1 mol) and dry pyridine (10 ml).
  - Cool the beaker in an ice bath.
  - Slowly add acetic anhydride (127 ml, 1.25 mol) with constant stirring.
  - Pour the reaction mixture into a mixture of ice-cold water and concentrated hydrochloric acid (50 ml).
  - Extract the product with carbon tetrachloride (100 ml).
  - Wash the organic extract successively with water, 10% NaOH solution, and again with water.
  - Dry the organic layer over anhydrous calcium chloride.
  - Remove the solvent by distillation to obtain phenyl acetate.

- Fries Rearrangement to p-Hydroxyacetophenone:
  - The Fries rearrangement is then carried out by heating the obtained phenyl acetate with a catalytic amount of p-toluenesulfonic acid under solvent-free conditions.
  - The reaction mixture is heated, leading to the migration of the acetyl group to the para position of the phenol ring.
  - The progress of the reaction can be monitored by thin-layer chromatography.
  - Upon completion, the product is purified, often by recrystallization, to yield p-hydroxyacetophenone.

#### Logical Workflow for the Synthesis of p-Hydroxyacetophenone



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Caption: Synthesis of p-hydroxyacetophenone via acetylation of phenol followed by Fries rearrangement.

## Biological Activity and Signaling Pathways

p-Hydroxyacetophenone has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

### Anti-inflammatory Activity:

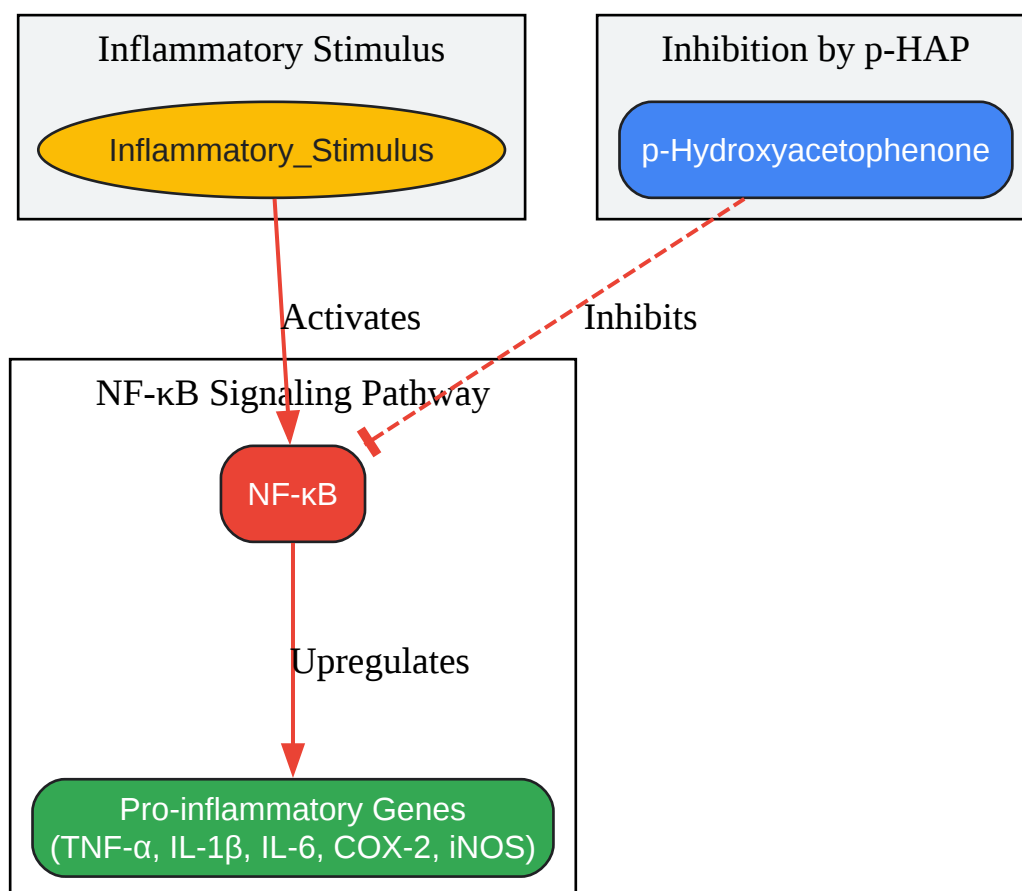
Studies have shown that p-hydroxyacetophenone can suppress inflammation. In animal models, it has been observed to reduce acetic acid-induced writhing and formalin-induced

licking.[12] The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF- $\kappa$ B (nuclear factor-kappa B) signaling pathway.[12] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12]

#### Anticancer Activity:

p-Hydroxyacetophenone has been shown to inhibit the adhesion, invasion, and migration of cancer cells.[13] This activity is linked to its ability to remodel the actin cytoskeleton in cancer cells.[13]

#### Signaling Pathway of p-Hydroxyacetophenone's Anti-inflammatory Action



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Caption: The inhibitory effect of p-hydroxyacetophenone on the NF- $\kappa$ B signaling pathway.

# 1-[4-(Dihydroxyamino)phenyl]ethanone

This compound is structurally related to the requested "1-(4-(hydroxyamino)phenyl)ethanone" but features a dihydroxyamino group. Information on this molecule is limited to computational data available in public databases.

## Identifiers and Computed Properties

Identifier/Property	Value	Reference
PubChem CID	146344684	<a href="#">[14]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[14]</a>
Molecular Weight	167.16 g/mol	<a href="#">[14]</a>
IUPAC Name	1-[4-(dihydroxyamino)phenyl]ethanone	<a href="#">[14]</a>
InChI	InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5,11-12H,1H3	<a href="#">[14]</a>
InChIKey	RGCTWWSZYUHHU- UHFFFAOYSA-N	<a href="#">[14]</a>
SMILES	<chem>CC(=O)C1=CC=C(C(=C1)N(O)O</chem>	<a href="#">[14]</a>
XLogP3	1.1	<a href="#">[14]</a>
Hydrogen Bond Donor Count	2	<a href="#">[14]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[14]</a>
Topological Polar Surface Area	60.8 Å <sup>2</sup>	<a href="#">[14]</a>

## Experimental and Biological Data

To date, there is a notable absence of published experimental data, including synthesis protocols and biological activity studies, for 1-[4-(dihydroxyamino)phenyl]ethanone in the public

domain. Further research is required to characterize this compound and evaluate its potential applications.

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